Src-Peptide

Description

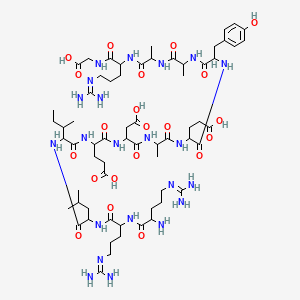

Structure

2D Structure

Properties

IUPAC Name |

4-[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]propanoylamino]-5-[[1-[[1-[[1-[[1-(carboxymethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H106N22O21/c1-8-31(4)49(86-60(106)42(26-30(2)3)83-55(101)39(14-11-25-74-64(70)71)81-53(99)37(65)12-9-23-72-62(66)67)61(107)82-41(20-22-46(90)91)57(103)85-44(28-47(92)93)59(105)78-34(7)52(98)80-40(19-21-45(88)89)56(102)84-43(27-35-15-17-36(87)18-16-35)58(104)77-32(5)50(96)76-33(6)51(97)79-38(13-10-24-73-63(68)69)54(100)75-29-48(94)95/h15-18,30-34,37-44,49,87H,8-14,19-29,65H2,1-7H3,(H,75,100)(H,76,96)(H,77,104)(H,78,105)(H,79,97)(H,80,98)(H,81,99)(H,82,107)(H,83,101)(H,84,102)(H,85,103)(H,86,106)(H,88,89)(H,90,91)(H,92,93)(H,94,95)(H4,66,67,72)(H4,68,69,73)(H4,70,71,74) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEOPTZKJOKJEIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H106N22O21 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1519.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms Governing Src Peptide Interactions and Kinase Modulation

Phosphotyrosine-Dependent Binding of Src-Peptides to SH2 Domains

Src Homology 2 (SH2) domains are highly conserved protein modules of approximately 100 amino acids that recognize and bind to specific phosphotyrosine (pY)-containing peptide motifs. cellsignal.com This interaction is a cornerstone of signal transduction, enabling the assembly of signaling complexes and the regulation of enzymatic activity. nih.gov The binding is characterized by a "two-pronged plug" model, where the phosphotyrosine and a C-terminal residue of the peptide insert into two distinct pockets on the SH2 domain surface. nih.govlon.ac.ukfrontiersin.org

Determinants of Src-Peptide Binding Specificity and Affinity within SH2 Domains

The specificity and affinity of this compound binding to SH2 domains are dictated by the amino acid sequence flanking the phosphotyrosine residue. While the phosphotyrosine itself is the primary anchor, providing a significant portion of the binding energy through interactions with a conserved arginine residue in the SH2 domain's pY-binding pocket, the residues C-terminal to the pY are crucial for determining specificity. nih.govnih.govmdpi.com

A widely accepted model for Src SH2 domain binding is the "two-pronged plug two-holed socket" model, which emphasizes the critical roles of the phosphotyrosine (pY) and a hydrophobic residue at the pY+3 position. nih.gov The side chain of the residue at the +3 position inserts into a hydrophobic "specificity pocket" on the SH2 domain. nih.gov Consequently, Src kinase SH2 domains show a preference for peptides with the consensus motif pYEEI, where Isoleucine (Ile) occupies the +3 position. nih.gov The substitution of smaller hydrophobic residues at this position leads to a decrease in binding affinity. nih.gov

However, the binding determinants extend beyond the pY and pY+3 residues. Studies have shown that all three residues C-terminal to the phosphotyrosine play a significant role in determining both the binding affinity and the conformation of the bound peptide. nih.gov For instance, the two glutamic acid residues at positions pY+1 and pY+2 in the pYEEI motif contribute significantly to the binding energy through electrostatic interactions with positively charged residues on the surface of the Src SH2 domain. nih.gov The conventional view that specificity is achieved solely through interactions with residues at the pY+1, pY+2, and pY+3 positions has been considered too simplistic. nih.gov

| Determinant | Role in Binding | Key Interacting SH2 Domain Residues |

| Phosphotyrosine (pY) | Primary anchor; inserts into a deep, positively charged pocket. | Conserved Arginine (ArgβB5) provides a bidentate hydrogen bond to the phosphate group. nih.govnih.gov |

| Residue at pY+3 | Inserts into a hydrophobic "specificity pocket," crucial for high-affinity binding. | Hydrophobic residues such as TyrβD5, LeuBG4, IleβE4, and ThrEF1 line this pocket in the Src SH2 domain. nih.gov |

| Residues at pY+1 and pY+2 | Contribute to binding energy through electrostatic interactions. nih.gov | Positively charged residues on the SH2 domain surface. |

| Overall Peptide Conformation | Can adopt extended or helical conformations, influencing binding affinity. nih.gov | The entire binding groove of the SH2 domain. |

Structural Analysis of this compound/SH2 Domain Complexes

X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy have provided detailed insights into the three-dimensional structure of this compound/SH2 domain complexes. These studies reveal a highly conserved fold for SH2 domains, consisting of a central antiparallel β-sheet flanked by two α-helices. nih.govnih.govwikipedia.org

Upon binding, the phosphopeptide typically lies in an extended conformation across the surface of the SH2 domain, perpendicular to the central β-sheet. lon.ac.uknih.gov The phosphotyrosine residue is deeply inserted into a positively charged pocket, where it forms a network of hydrogen bonds and amino-aromatic interactions with conserved lysine and arginine side chains. nih.gov A universally conserved arginine residue (ArgβB5) forms a crucial bidentate hydrogen bond with the phosphate group. nih.gov

The specificity of the interaction is largely determined by a second, more variable pocket that accommodates the side chain of the residue at the pY+3 position. nih.govrcsb.org In the case of the Src SH2 domain complexed with a high-affinity peptide like EPQpYEEIPIYL, the isoleucine at the pY+3 position fits snugly into this hydrophobic pocket. rcsb.org This "two-pronged" insertion of the phosphotyrosine and the pY+3 residue firmly anchors the peptide to the SH2 domain. lon.ac.uk

Comparison of the structures of the SH2 domain in its uncomplexed and peptide-bound forms reveals that binding induces localized conformational changes. lon.ac.uk This "induced-fit" response involves the opening of the highly charged phosphate-binding pocket to become more solvent-exposed in the absence of the peptide, and a slight closing of the hydrophobic pocket. lon.ac.uk

| Structural Feature | Description |

| SH2 Domain Fold | Conserved structure with a central antiparallel β-sheet flanked by two α-helices. nih.govnih.gov |

| Peptide Conformation | Binds in an extended conformation across the SH2 domain surface. lon.ac.uk |

| Phosphotyrosine Binding Pocket | Deep, positively charged pocket that specifically recognizes the phosphotyrosine. nih.gov |

| Specificity Pocket | A more variable, hydrophobic pocket that binds the residue at the pY+3 position, conferring specificity. nih.govrcsb.org |

| Conformational Changes | Localized "induced-fit" changes occur in the SH2 domain upon peptide binding. lon.ac.uk |

Influence of N-terminal and C-terminal Residues Beyond Phosphotyrosine on Binding

While the core interaction is defined by the phosphotyrosine and the C-terminal residues up to the +3 position, residues further along the peptide chain, as well as those N-terminal to the phosphotyrosine, can also influence binding affinity and specificity.

Residues N-terminal to the phosphotyrosine also play a role. For example, in the high-affinity binding of the PQ(pY)EEI peptide to the Src SH2 domain, the two N-terminal residues cap the phosphotyrosine-binding site. lon.ac.uk Furthermore, some studies have indicated that phosphopeptides that bind to the Src SH2 domain often contain a glutamic acid at the -3 or -4 position relative to the phosphotyrosine, and changing this residue can significantly diminish binding. cornell.edu Molecular dynamics simulations have also suggested that phosphopeptide residues from position -2 to +5 can have significant interactions with an SH2 domain. nih.govacs.org

This compound as Substrates for Src Kinase-Mediated Phosphorylation

Beyond their role in mediating protein-protein interactions through SH2 and SH3 domains, peptides also serve as substrates for phosphorylation by the Src kinase catalytic domain. This phosphorylation event is a critical step in many signaling pathways, leading to the creation of docking sites for SH2 domain-containing proteins or modulating the activity of the substrate protein.

Identification and Characterization of Optimal this compound Phosphorylation Sites

The specificity of Src kinase for its peptide substrates is determined by the amino acid sequence surrounding the target tyrosine residue. Studies using peptide libraries and other high-throughput screening methods have been employed to identify the optimal phosphorylation motifs for Src family kinases.

These studies have revealed that both c-Src and a related Src-family kinase, Lck, exhibit a strong preference for isoleucine, leucine, or valine at the -1 position (immediately N-terminal to the tyrosine). elifesciences.org Additionally, there is a moderate preference for a bulky hydrophobic residue at the +3 position (C-terminal to the tyrosine). elifesciences.org While the specificities of Lck and c-Src are very similar, subtle differences exist, with Lck showing a reduced ability to phosphorylate highly acidic substrates compared to c-Src. elifesciences.org

A well-characterized synthetic peptide substrate for Src kinase is derived from the sequence of p34cdc2 (amino acids 6-20), with the sequence KVEKIGEGTYGVVYK. sigmaaldrich.comsinobiological.com This peptide is routinely used in in vitro kinase assays to measure Src activity. The identification of preferred substrate sequences is crucial for understanding the downstream targets of Src kinase and for designing specific inhibitors. nih.gov

| Position Relative to Tyrosine | Preferred Amino Acid(s) for Src Kinase |

| -1 | Isoleucine, Leucine, Valine elifesciences.org |

| +3 | Bulky hydrophobic residue elifesciences.org |

Kinetic Parameters of this compound Phosphorylation

The phosphorylation of peptide substrates by Src kinase is a process characterized by specific kinetic parameters, primarily the Michaelis constant (Kₘ) and the catalytic rate constant (kₖₐₜ). These parameters provide insight into the efficiency and specificity of the enzyme-substrate interaction. The Kₘ value reflects the concentration of the peptide substrate at which the reaction rate is half of its maximum, indicating the affinity of the enzyme for the substrate. A lower Kₘ value generally signifies a higher affinity. The kₖₐₜ, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. The ratio of kₖₐₜ/Kₘ is a measure of the catalytic efficiency of the kinase for a particular peptide substrate.

Studies have determined these kinetic constants for various peptide substrates of Src family kinases. For instance, the phosphorylation of the peptide IYGEFKKK by wild-type Fyn, a Src family kinase, has been characterized to understand its catalytic efficiency. ucsf.edu Similarly, the kinetic parameters for the phosphorylation of different peptide sequences by the kinase domains of c-Src and Lck have been measured to compare their substrate preferences. elifesciences.org These analyses reveal that even closely related kinases can exhibit distinct efficiencies for the same peptide substrate. elifesciences.org

The determination of Kₘ and kₖₐₜ values is typically achieved through in vitro kinase assays where the initial rates of phosphorylation are measured at varying substrate concentrations. elifesciences.orgcore.ac.uk The data are then fitted to the Michaelis-Menten equation to derive the kinetic parameters. Such quantitative analysis is crucial for understanding the substrate specificity of Src kinase and for the development of specific peptide-based inhibitors. core.ac.uk For example, pseudosubstrate-based peptide inhibitors have been designed and their inhibitory potency, often expressed as an IC₅₀ value, has been determined to be in the low micromolar range. nih.govdrugbank.com

Interactive Data Table: Kinetic Parameters of this compound Phosphorylation

| Kinase | Peptide Substrate | Kₘ (µM) | kₖₐₜ (min⁻¹) | kₖₐₜ/Kₘ (M⁻¹min⁻¹) |

| v-Src (wild-type) | IYGEFKKK | - | - | 1.6 x 10⁵ |

| Fyn (wild-type) | IYGEFKKK | 140 | 7.4 | 5.3 x 10⁴ |

| Fyn (T339G mutant) | IYGEFKKK | 210 | 1.1 | 5.3 x 10³ |

| Csk | EEEIYFFF | - | - | - |

This table is populated with sample data based on available research and serves as an illustrative example. Specific values can vary depending on experimental conditions.

Mechanisms of Processive and Distributive Phosphorylation of this compound Substrates

The phosphorylation of substrates with multiple potential phosphorylation sites by Src kinases can occur through two primary mechanisms: processive and distributive phosphorylation. nih.gov In a processive mechanism , the kinase remains bound to the substrate and catalyzes multiple phosphorylation events before dissociating. nih.govnih.gov Conversely, in a distributive (or nonprocessive) mechanism , the kinase dissociates from the substrate after each individual phosphorylation event, requiring a new binding event for subsequent phosphorylations. nih.govnih.gov

The choice between these mechanisms is often influenced by the presence of docking domains within the kinase and corresponding recognition motifs on the substrate. The Src Homology 2 (SH2) and Src Homology 3 (SH3) domains of Src kinases play a crucial role in substrate recognition and can facilitate processive phosphorylation. nih.govnih.gov For instance, the SH2 domain can bind to a phosphotyrosine residue on the substrate, thereby tethering the kinase to its target and promoting the phosphorylation of nearby sites. nih.gov Synthetic peptide systems have been instrumental in demonstrating that Src family kinases, such as Hck, can phosphorylate substrates containing an SH2 domain ligand in a processive manner. nih.gov

Studies on the multisite phosphorylation of the protein Cas by Src have shown that it occurs via a processive mechanism. nih.gov In this case, Src binds to the C-terminal region of Cas and proceeds to phosphorylate multiple YXXP motifs without dissociating between each catalytic step. nih.gov Interestingly, individual phosphorylation sites within Cas appear to be dispensable for the processive mechanism, suggesting a lack of a strict, ordered phosphorylation sequence. nih.gov The rate of progression from an intermediately phosphorylated state to the fully phosphorylated product in a processive mechanism is independent of the enzyme concentration, a key characteristic used to distinguish it from a distributive mechanism where the rate is dependent on enzyme concentration. nih.gov

The biological implication of a processive mechanism is the rapid and efficient generation of fully phosphorylated substrates. This can lead to a more switch-like cellular response, as the concentration of partially phosphorylated, and potentially inhibitory, intermediates is minimized. nih.gov

Allosteric Modulation of Src Kinase Activity by Substrate Src-Peptides

Molecular dynamics simulations have revealed that peptide substrate binding can surprisingly facilitate the transition of Src kinase from its active to its inactive conformation. nih.gov This suggests a form of negative cooperativity between the peptide substrate and ATP binding. nih.gov These allosteric effects are mediated by a network of residue contacts that transmit the conformational changes from the substrate-binding site to other regions of the kinase, including the ATP-binding pocket and the activation loop. nih.govbiorxiv.org

Furthermore, the binding of peptides to regions outside the catalytic site can also allosterically modulate Src kinase activity. The regulatory SH2 and SH3 domains of Src are key players in this process. Peptides that bind to these domains can either activate or inhibit the kinase by altering the intramolecular interactions that maintain the autoinhibited state. frontiersin.org For example, a peptide mimicking a binding partner of the SH3 domain could disrupt its interaction with the SH2-kinase linker, leading to an active conformation. nih.gov

The identification of allosteric sites and the understanding of their regulatory mechanisms are of significant interest for the development of novel therapeutic agents. nih.govresearchgate.net Allosteric modulators, including peptides, offer the potential for greater specificity compared to inhibitors that target the highly conserved ATP-binding site. nih.gov

This compound as Inhibitors and Activators of Src Kinase Activity

Disruption of Autoinhibitory Intramolecular Interactions by Src-Peptides

The activity of Src family kinases is tightly regulated by a series of intramolecular interactions that lock the enzyme in an inactive, or autoinhibited, conformation. nih.govtandfonline.com This autoinhibition is primarily maintained by the interaction of the SH2 domain with a phosphorylated tyrosine residue (Tyr527 in c-Src) at the C-terminus and the binding of the SH3 domain to a polyproline type II (PPII) helix within the linker region between the SH2 and kinase domains. tandfonline.comnih.gov Peptides that can specifically bind to the SH2 or SH3 domains can disrupt these autoinhibitory interactions, leading to the activation of the kinase. nih.gov

For example, peptides designed to bind to the SH3 domain can displace the SH2-kinase linker, which in turn destabilizes the inactive conformation and enhances kinase activity. nih.gov The sensitivity and extent of this SH3-based activation can vary among different Src family members, suggesting that the relative strengths of these intramolecular interactions differ. nih.gov Similarly, peptides containing a phosphotyrosine residue can compete with the C-terminal tail for binding to the SH2 domain, thereby promoting an open and active conformation of the kinase. nih.gov The activation of c-Src by focal adhesion kinase (FAK), for instance, involves the simultaneous engagement of both the SH2 and SH3 domains of Src by FAK, effectively displacing both autoinhibitory interactions. nih.gov

The HIV-1 protein Nef provides a biological example of this activation mechanism. Nef binds to the SH3 domain of the Src family kinase Hck, displacing the linker and activating the kinase without requiring the dephosphorylation of the C-terminal tail. nih.gov This highlights the crucial role of the SH3:linker interaction in controlling the catalytic function of Src family kinases. nih.gov The use of rationally designed peptides to target these regulatory interactions is a promising strategy for developing novel therapeutics to modulate Src kinase activity. tandfonline.comnih.gov

Interference with Src-Protein Substrate Binding by Src-Peptides

Src-peptides can act as competitive inhibitors by binding to the active site of the Src kinase, thereby preventing the binding and phosphorylation of its natural protein substrates. pnas.org These peptides, often referred to as pseudosubstrates, mimic the sequence of a phosphorylation site but lack the phosphorylatable tyrosine residue or have it replaced with a non-phosphorylatable analog. nih.govdrugbank.com The inhibitory potency of such peptides is typically quantified by their IC₅₀ value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. nih.govnih.gov

The design of potent and specific peptide inhibitors often starts from a known substrate sequence. nih.govdrugbank.com For example, based on the efficient substrate GIYWHHY, several pseudosubstrate peptide inhibitors with IC₅₀ values in the low micromolar range have been developed. nih.gov Structural modifications, such as cyclization or the incorporation of unnatural amino acids, can enhance the affinity and stability of these peptide inhibitors. nih.govnih.gov Cyclic peptides, for instance, have reduced conformational freedom, which can lead to higher affinity binding to the target. nih.gov

Beyond the active site, peptides can also interfere with substrate binding by targeting docking sites on the kinase that are involved in substrate recognition. d-nb.info As discussed previously, the SH2 and SH3 domains of Src are crucial for binding to many of its physiological substrates. nih.govnih.gov Peptides that bind to these domains can prevent the recruitment of protein substrates to the kinase, effectively inhibiting their phosphorylation. This approach offers an alternative strategy for modulating Src activity with potentially higher specificity than targeting the conserved ATP-binding pocket. d-nb.infopurdue.edu The development of peptidomimetics and small molecules that mimic the action of these inhibitory peptides is an active area of research aimed at creating cell-permeable drugs for therapeutic applications. drugbank.com

Cellular and Subcellular Impact of Src Peptide in Signal Transduction Research

Src-Peptide Modulation of Downstream Signaling Cascades in Cellular Models

Src, a non-receptor tyrosine kinase, functions as a pivotal node in integrating various signal transduction pathways that govern fundamental cellular processes such as proliferation, survival, migration, and invasion. nih.gov The activity of Src kinase, often studied through the use of specific peptides and inhibitors, has been shown to modulate several key downstream signaling cascades.

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical cascade that translates extracellular signals into cellular responses. wikipedia.org Research indicates that Src plays a significant role in up-regulating the ERK pathway. nih.govnih.gov Activation of ERK by Src can occur through a complex network of interactions. One primary mechanism involves the Raf/MEK/ERK signaling cascade, where Src can activate the kinase Raf, a positive regulator of the pathway. nih.gov

Furthermore, Src can activate the ERK cascade by influencing negative regulators of the pathway. nih.gov For instance, studies have shown that Src can phosphorylate and consequently inhibit Protein Phosphatase 2A (PP2A), a Ser/Thr-specific phosphatase that normally dephosphorylates and inactivates ERK. nih.gov By attenuating PP2A activity, Src ensures sustained ERK activation. nih.gov This dual action—activating positive regulators like Raf and inhibiting negative regulators like PP2A—positions Src as a potent modulator of the MAPK/ERK pathway, impacting gene expression and cell cycle progression. wikipedia.orgnih.gov

| Component | Role in Pathway | Modulation by Src | Reference |

|---|---|---|---|

| Raf Kinase | Positive Regulator (MAP3K) | Activated by Src, leading to downstream ERK activation. | nih.gov |

| MEK | Intermediate Kinase (MAP2K) | Activated by Raf as part of the cascade. | nih.gov |

| ERK (MAPK) | Effector Kinase | Phosphorylated and activated, leading to regulation of transcription factors. | wikipedia.orgnih.gov |

| Protein Phosphatase 2A (PP2A) | Negative Regulator | Inhibited by Src-mediated phosphorylation, leading to sustained ERK activity. | nih.gov |

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling network is essential for cell survival, growth, and proliferation. Src kinase activity is a key upstream regulator of this pathway. nih.gov Upon activation, Src can stimulate PI3K, which in turn leads to the activation of Akt. nih.gov This relationship is crucial, as the suppression of Src expression has been shown to decrease Akt activity. nih.gov

The interplay between these pathways is often integrated, with Src kinase capable of activating both the PI3K/Akt and MAPK/ERK1/2 pathways. nih.gov However, studies indicate that the PI3K/Akt pathway can act downstream of Src independently of the MAPK/ERK pathway in certain contexts. For example, while inhibitors of Src, PI3K, and ERK all blocked T3-induced Na-K-ATPase activity, a PI3K inhibitor (wortmannin) did not significantly alter the T3-induced increase in MAPK/ERK1/2 activity, suggesting the pathways can operate in parallel downstream of Src. nih.gov The activation of PI3K/Akt by Src is a critical event that promotes cell survival and invasiveness. nih.gov

The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is a primary route for cytokine signaling, regulating immunity, cell division, and survival. wikipedia.org Src can directly participate in and regulate this pathway. STAT proteins, once recruited to an activated receptor, can be phosphorylated by JAKs or other kinases, including Src. rndsystems.com This phosphorylation is a critical step that causes STATs to dissociate from the receptor, dimerize, and translocate to the nucleus to regulate gene transcription. wikipedia.orgrndsystems.com

Research in human breast cancer cell lines has demonstrated that Src and JAK family tyrosine kinases cooperate to mediate the constitutive activation of Stat3. nih.gov Inhibition of either Src or JAK kinases leads to a dose-dependent suppression of Stat3 DNA-binding activity, which is associated with growth inhibition and the induction of apoptosis. nih.gov This indicates that Src activity is a key component in maintaining the pro-survival signaling mediated by Stat3 in these cells.

Focal adhesions are dynamic structures that mediate the connection between the cell and the extracellular matrix, and they are central to cell migration and signaling. h1.co Focal Adhesion Kinase (FAK) and Src are two of the most interconnected kinases within these adhesion complexes. rupress.org Upon integrin-mediated cell adhesion, FAK is activated and autophosphorylates its Y397 residue, creating a binding site for the SH2 domain of Src. nih.gov This interaction is mutually beneficial; Src binding further activates FAK by phosphorylating it on multiple other residues, which enhances FAK's kinase activity. nih.gov

The activated FAK-Src complex then phosphorylates numerous downstream targets within the focal adhesion, including paxillin and p130Cas. rupress.orgnih.gov Src-mediated phosphorylation of FAK is necessary for the subsequent phosphorylation of paxillin. nih.gov This phosphorylation event is critical for the localization of other proteins to focal adhesions and for regulating cell spreading, adhesion disassembly, and motility. h1.conih.gov Inhibiting FAK-paxillin interactions leads to a loss of FAK localization at focal adhesions and reduced phosphorylation of FAK, paxillin, and p130Cas. plos.org

| Protein | Interaction with this compound | Functional Outcome | Reference |

|---|---|---|---|

| Focal Adhesion Kinase (FAK) | Forms a signaling complex with Src. Src phosphorylates FAK, enhancing its kinase activity. | Promotes phosphorylation of downstream targets, regulates cell adhesion and migration. | rupress.orgnih.gov |

| Paxillin | Phosphorylated by the FAK-Src complex. | Critical for adhesion turnover, cell spreading, and motility. | h1.conih.govnih.gov |

| p130Cas | Phosphorylated by the FAK-Src complex. | Involved in signaling pathways that regulate cell invasion. | rupress.orgplos.org |

Subcellular Localization and Compartmentalization of this compound Activity

The function of Src kinase is tightly controlled by its subcellular localization. nih.gov This spatial regulation ensures that Src is activated in the correct place and at the correct time to initiate specific downstream signaling pathways.

Src is initially synthesized on soluble ribosomes in the cytosol and is maintained in an inactive state. nih.govnih.gov A key regulatory mechanism for Src activation involves its translocation from the cytoplasm to the cell membrane. nih.gov Upon receiving external stimuli, inactive Src moves to the plasma membrane, where it becomes fully activated through autophosphorylation at residue Y416. nih.gov This localization to the plasma membrane is critical, as activated Src at this location initiates the intracellular signal transduction pathways that influence cell adhesion and migration. nih.gov

The cortical cytoskeleton, a network of proteins near the plasma membrane, plays a crucial role in regulating the organization and dynamics of membrane components. nih.gov Src's activity at the plasma membrane is intimately linked with the cytoskeleton. By interacting with and phosphorylating components of focal adhesions, such as FAK and paxillin, Src directly influences the dynamics of cell-matrix interactions and the actin cytoskeleton. h1.conih.gov This modulation of cytoskeletal dynamics is essential for processes like cell spreading, the formation of protrusions, and cell migration. nih.gov The organization of the plasma membrane into microdomains, such as lipid rafts, can also serve as platforms to concentrate signaling molecules, facilitating the kinetically favorable interactions necessary for signal transduction initiated by kinases like Src. wikipedia.org

Endosomal Trafficking and Intracellular Localization Patterns

The precise spatial and temporal activation of signaling proteins is critical for cellular function, and the subcellular localization of the non-receptor tyrosine kinase Src is tightly regulated to ensure signal fidelity. Src's activity is not confined to a single location; rather, it is dynamically distributed across various cellular compartments, including the plasma membrane, cytoplasm, perinuclear regions, cell junctions, and endosomes. proteinatlas.orgwikipedia.orgabcam.com Research has revealed that endosomal trafficking, a fundamental process for transporting molecules within the cell, plays an essential role in delivering Src to different intracellular sites, thereby dictating its downstream signaling functions. nih.govnih.gov

The association of Src with membranes is facilitated in part by N-terminal myristoylation, but specific domains within the protein also direct it to distinct locations. nih.gov For instance, different amino acid sequences within Src can target it to either the plasma membrane or perinuclear membranes. nih.gov This compartmentalization is crucial, as Src's function is context-dependent. For example, while Src is found at endosomal membranes in quiescent cells, it can translocate to focal adhesions during cell spreading. nih.gov

The intracellular trafficking of Src is a complex process involving various regulatory proteins. The scaffold protein PAG1 (phosphoprotein associated with glycosphingolipid-enriched microdomains 1), for instance, is enriched in endosomes and lipid rafts and can direct the localization of Src-family kinases. molbiolcell.org Src-Peptides, designed to modulate Src's interactions and activity, are valuable tools for investigating these trafficking patterns. By altering Src's ability to bind with partner proteins, these peptides can influence its localization and, consequently, its signaling output from specific subcellular compartments. Studies using such peptides help elucidate how the spatial organization of Src within the cell, managed through endosomal pathways, contributes to the specificity of signal transduction in various cellular processes.

This compound-Mediated Perturbation of Fundamental Cellular Processes in Research Models

Modulating Cell Adhesion and Spreading Mechanisms

Cell adhesion and spreading are foundational processes regulated by the interaction between cells and the extracellular matrix (ECM), primarily through integrin receptors. biorxiv.org The activation of Src family kinases (SFKs) is a key event downstream of integrin engagement, initiating signaling cascades that control the formation and maturation of adhesive structures known as focal adhesions (FAs). nih.govnih.gov Src phosphorylates numerous FA proteins, including focal adhesion kinase (FAK) and paxillin, which are critical for the structural integrity and signaling functions of these adhesion sites. nih.gov

Research models have demonstrated that Src transiently relocates to newly forming FAs as cells spread on a substrate, highlighting its direct role in the initial stages of adhesion. nih.gov The catalytic activity of Src is essential for maintaining integrin-mediated adhesion. nih.gov Src-Peptides that either activate or inhibit Src kinase activity serve as precise tools to dissect this process. By using these peptides, researchers can perturb the Src-dependent phosphorylation of FA components. For example, inhibiting Src activity with a specific peptide can lead to a loss of integrin-mediated adhesion, demonstrating that continuous Src signaling is required to maintain the connection between the cell's cytoskeleton and the ECM. nih.gov These studies underscore the utility of Src-Peptides in manipulating the molecular machinery of cell adhesion, allowing for a detailed investigation of how Src orchestrates the complex events of cell spreading and attachment. biorxiv.orgnih.govresearchgate.net

Regulation of Cell Migration and Invasion Phenotypes

The migration and invasion of cells are complex, multi-step processes integral to both normal physiological events and pathological conditions. Src is a central regulator of these motile and invasive phenotypes. nih.gov It governs cell migration by modulating cell-matrix and cell-cell adhesions and promotes invasion by increasing the expression of proteases that degrade the ECM. nih.govbiorxiv.org A critical aspect of Src's function in this context is its ability to phosphorylate key substrates that control cytoskeletal dynamics, such as FAK and cortactin. nih.govspandidos-publications.com The phosphorylation of these proteins is associated with the formation of protrusive structures like lamellipodia and invadosomes, which are essential for cell movement and matrix degradation. biorxiv.orgspandidos-publications.combiorxiv.org

Src-Peptides that modulate Src activity are instrumental in studying these mechanisms. For instance, research using peptides that inhibit Src has shown a corresponding decrease in cell migration and invasion in various cancer cell models. spandidos-publications.com These inhibitory peptides can prevent the Src-dependent phosphorylation of cortactin, thereby impairing the reorganization of the actin cytoskeleton required for cell movement. spandidos-publications.com Conversely, peptides that activate Src can enhance migratory and invasive properties. The ability to precisely control Src activity with these molecular tools allows researchers to investigate the specific signaling pathways downstream of Src that drive cell motility. Such studies have confirmed that Src-mediated signaling is a crucial component in the acquisition of migratory and invasive capabilities in research models. nih.govnih.gov

Effects on Cell Proliferation and Cell Cycle Progression (e.g., G1/S Transition, Cyclin D1, Rb Phosphorylation)

Src plays a pivotal role in transmitting mitogenic signals that drive cell proliferation and control progression through the cell cycle. nih.govnih.gov A critical checkpoint in the cell cycle is the transition from the G1 phase (growth) to the S phase (DNA synthesis), which is tightly regulated by a series of protein interactions and phosphorylation events. nih.govnih.gov Src activity is a key determinant in the decision to enter the S phase. nih.gov

Research utilizing cell-permeable Src-Peptides has provided direct evidence for Src's role in regulating the G1/S transition. These peptides can either enhance or disrupt the interaction between Src and its endogenous inhibitor, RACK1 (Receptor for Activated C Kinase). nih.govnih.gov

Src-activating peptides , which disrupt the inhibitory Src-RACK1 complex, lead to increased Src kinase activity. This results in the upregulation of key cell cycle proteins such as Cyclin D1. nih.gov Cyclin D1 forms a complex with cyclin-dependent kinases 4 and 6 (CDK4/6), which then phosphorylate the Retinoblastoma protein (pRb). frontiersin.orgnih.govresearchgate.net The hyperphosphorylation of pRb causes it to release the E2F1 transcription factor, which in turn activates the transcription of genes necessary for S phase entry. nih.govbiorxiv.org

Src-inhibiting peptides , which enhance the Src-RACK1 interaction, suppress Src activity. This leads to decreased Cyclin D1 expression, hypophosphorylation of pRb, and the sequestration of E2F1, ultimately causing a delay in the entry into S phase and slowing cell proliferation. nih.gov

The table below summarizes the effects observed in research models when using Src-Peptides to modulate the Src-RACK1 interaction.

| Feature | Effect of Src-Activating Peptides (Disrupt Src-RACK1) | Effect of Src-Inhibiting Peptides (Enhance Src-RACK1) |

| Src Kinase Activity | Increased nih.gov | Decreased nih.gov |

| Cyclin D1 Expression | Induced nih.gov | Inhibited nih.gov |

| CDK4/CDK2 Activity | Increased nih.gov | Inhibited nih.gov |

| Rb Phosphorylation | Hyperphosphorylation nih.gov | Hypophosphorylation nih.gov |

| E2F1 Release | Induced nih.gov | Sequestration nih.gov |

| G1/S Transition | Accelerated | Delayed nih.govnih.gov |

| Cell Proliferation | Increased nih.gov | Decreased / Slowed nih.govnih.gov |

These findings demonstrate that Src-Peptides are powerful research tools for perturbing the cell cycle machinery, allowing for a detailed examination of the signaling cascade that controls cell proliferation. nih.govphysiology.orgresearchgate.net

Investigating Apoptosis and Cell Survival Pathways

Src signaling is intricately involved in determining cell fate by modulating the delicate balance between survival and apoptosis (programmed cell death). nih.gov Its role is complex, as Src activation can lead to both pro-survival and pro-apoptotic outcomes depending on the cellular context and the nature of the stimulus. researchgate.netnih.gov For example, in response to low levels of DNA damage, Src activation can promote cell survival and senescence by repressing the tumor suppressor p53 and activating pathways that increase the abundance of prosurvival proteins like BCL2L2. nih.gov Conversely, under conditions of high DNA damage, a failure to activate Src can lead to elevated p53 levels and subsequent apoptosis. nih.gov

Src also plays a role in a specific type of apoptosis known as anoikis, which is induced by the loss of cell adhesion to the ECM. tandfonline.com The ECM-integrin-activated Src/FAK complex is a major mediator of cell survival in adherent cells, and its disruption upon cell detachment contributes to the induction of anoikis. tandfonline.com Src-Peptides offer a method to investigate these dual functions. By selectively activating or inhibiting Src, researchers can study how its signaling influences key components of the apoptotic machinery. mdpi.com For instance, using an inhibitory this compound could sensitize cells to apoptosis by preventing Src-mediated survival signals. These peptides are valuable for dissecting the signaling networks that link Src to apoptosis regulators, such as the p53 and BCL2 family proteins, thereby clarifying how cells make the critical decision to live or die. nih.govtandfonline.com

Rational Design and Engineering of Src Peptides for Advanced Research Applications

Bioconjugation and Intracellular Delivery Systems for Src-Peptide Research

Genetic Encoding and Expression of this compound Mimics for In Situ Studies

The precise investigation of Src kinase activity and its downstream effects often necessitates the use of tailored peptide sequences that mimic natural substrates or regulatory elements. The ability to synthesize these peptides in situ or to genetically encode them for expression within living systems represents a significant advancement in cellular and molecular biology research. Such approaches allow for the direct study of peptide-kinase interactions within their native cellular environment, providing insights into dynamic signaling events.

Modular synthetic strategies are pivotal in generating peptides in situ, enabling exquisite control over their primary sequences and the incorporation of modified amino acids. For instance, researchers have developed peptide-based self-assembled monolayers (SAMs) and biochips to immobilize specific peptide sequences, such as IYGEFKKKC, for studying the phosphorylation activity of c-Src directly on these surfaces rsc.org. This method facilitates the analysis of kinase-substrate interactions in a controlled, in situ setting.

Furthermore, peptide microarray technology has been instrumental in identifying potential Src kinase substrates. By systematically substituting amino acids and analyzing phosphorylation patterns, researchers can generate libraries of peptides that reveal substrate motifs and preferences. Custom peptide microarrays, containing numerous tyrosine-containing peptides and their mutant counterparts, have been employed to identify specific peptides phosphorylated by c-Src, thereby elucidating novel substrates and their roles in signaling pathways nih.govnih.gov.

The synthesis of specific Src peptide substrates, such as 5-FAM-EGIYGVLFKKK-CONH2 or RRLIE-DAEYAARG, is a common practice for employing them in kinase assays. These synthesized peptides serve as direct substrates for Src kinase, allowing researchers to quantify kinase activity and study enzyme kinetics in situ biorxiv.orgresearchgate.net. Another example includes synthetic peptides mimicking the phosphorylated carboxyl terminus of pp60c-src, which are used to investigate the regulation of Src kinase activity through its SH2 domain pnas.org.

| Peptide Sequence / Description | Role in Study | Preparation Method / Source | Application in In Situ Studies |

| 5-FAM-EGIYGVLFKKK-CONH2 | Src peptide substrate | Synthesized by Genscript | Kinase assays biorxiv.orgresearchgate.net |

| RRLIE-DAEYAARG | Src peptide | Prepared in Src Kinase Buffer researchgate.net | Kinase assays researchgate.net |

| KVEKIGEGTYGVVYK | Src Substrate Peptide (p34cdc2 aa 6-20 mimic) | Synthetic peptide sigmaaldrich.com | Substrate in kinase assays for Src (p60c-src) sigmaaldrich.com |

| Phosphorylated carboxyl-terminal peptide of pp60c-src | Mimics phosphorylated C-terminus, interacts with SH2 | Synthesized pnas.org | Study of Src regulation, in situ kinase assays pnas.org |

| IYGEFKKKC | Immobilized peptide for Src phosphorylation study | Immobilized on SAMs rsc.org | Biochips for studying c-Src phosphorylation rsc.org |

| Consensus c-Src substrate sequence (e.g., Ac-Ile-Tyr-Gly-Glu-Phe-NH2) | Mimics protein kinase substrate interaction domain | Synthesized holublab.com | Rational design of inhibitors, studying kinase-substrate interaction holublab.com |

Development of Optogenetic and Chemogenetic Tools Incorporating Src-Peptides

The precise temporal and spatial control of cellular signaling pathways is a cornerstone of modern biological research. Optogenetic and chemogenetic tools, which leverage light or small molecules to modulate protein activity, respectively, offer unparalleled precision. Src-peptides and related constructs have been integrated into such advanced tools to control Src kinase signaling and its downstream cellular effects.

A significant development in this area is the creation of "optoSRC," an optogenetic probe designed to control Src signaling. This probe allows for the modulation of Src kinase activity through light, enabling researchers to induce distinct cellular responses, such as the formation of lamellipodia or invadosomes, based on the spatio-temporal control of optoSRC nanocluster dynamics within adhesive sites nih.gov. The mechanism relies on the light-induced modulation of Src kinase activity, which in turn dictates downstream signaling pathways and cytoskeletal rearrangements nih.gov.

Src peptides themselves can be engineered into optogenetic tools. For instance, a Src peptide, when ligated to a cell-permeable tag like Tat, has been utilized for the optogenetic control of neural circuitry, demonstrating the potential for targeted modulation of complex biological systems ucl.ac.uk. These peptide-based approaches, often combined with genetic code expansion techniques, allow for the precise placement of photoactivatable or photoswitchable amino acids within or near the peptide sequence, thereby conferring light sensitivity to the system acs.org.

While direct examples of chemogenetic tools explicitly incorporating "Src-peptides" are less prevalent in the reviewed literature, the principles of chemogenetics are applicable. For example, reporter systems that utilize Src peptide substrates can be designed to report on kinase activity. In one such system, a luciferase-based reporter incorporates a Src peptide substrate, where phosphorylation by active Src leads to a conformational change that inhibits luciferase activity. This allows for the monitoring of Src activity in situ and can be influenced by cellular conditions or genetic modifications, aligning with chemogenetic principles of sensing or reporting on pathway activity elifesciences.org. Furthermore, the ability to engineer kinases or their substrates to respond to specific small molecules or chemical stimuli forms the basis of chemogenetic control, a strategy that could be applied to Src-related peptides or their binding partners science.gov.

| Tool Type / Name | Incorporating Component(s) | Mechanism of Action | Reported Application / Effect |

| optoSRC | Optogenetic probe (Src signaling elements, SH3/Unique domains) | Light-activated control of Src kinase activity; spatio-temporal control of nanocluster dynamics. | Control of Src signaling pathways; generation of distinct acto-adhesive structures (lamellipodia, invadosomes) nih.gov |

| Peptide-based reporter | Src peptide substrate, split luciferase fragments, SH2 domain | Src phosphorylation of peptide substrate alters reporter conformation, inhibiting luciferase reconstitution and bioluminescence. Activity modulated by Src kinase status. elifesciences.org | In situ sensing and reporting of Src kinase activity; monitoring cellular Src activity elifesciences.org |

| Labeled Src peptide probe | VSL12 (Src-family kinase SH3 domain probe peptide) + 6-FAM label | Binds to Hck SH3 domain; used in fluorescence polarization assays. | Studying Hck protein interactions; screening for modulators of Hck activity frontiersin.org |

| Src peptide (Tat-ligated) | Src peptide conjugated to cell-permeable Tat peptide | Optogenetic control mechanism. | Optogenetic control of basal ganglia circuitry ucl.ac.uk |

| Genetically encoded tools | Photocaged/photoswitchable noncanonical amino acids (ncAAs) | Introduction of optical control via genetic code expansion at specific residues within proteins or peptides. | General principle for optical control of protein function; applicable to Src-related proteins/peptides for optogenetic applications acs.org |

| Peptide-based SAMs | Immobilized peptides (e.g., IYGEFKKKC) | Surface-based platform for studying enzyme activity. | Biochips for studying Src kinase phosphorylation in situ rsc.org |

Compound List:

this compound

Src kinase

pp60c-src

c-Src

Lck

Hck

Fyn

v-Src

Src family kinases (SFKs)

Flow Cytometry for Analyzing Peptide Impact on Cell Phenotypes and Phosphorylation Kineticsaai.org

Flow cytometry is a powerful technique for analyzing cellular phenotypes and intracellular signaling events, including the kinetics of protein phosphorylation, in response to peptide treatments. By using fluorescently labeled antibodies against phosphorylated proteins, researchers can quantify changes in signaling pathways at a single-cell level within a heterogeneous population.

Specific peptides, such as the FC-10 peptide, have been investigated for their ability to inhibit the phosphorylation kinetics of Src kinases in immune cells like neutrophils and monocytes researchgate.net. Flow cytometry analysis, employing intracellular staining with anti-phosphotyrosine antibodies, has been used to measure the expression kinetics of phosphorylated Src kinases in response to stimuli such as lipopolysaccharide (LPS) and peptide treatment. Studies have shown that peptides can modulate the phosphorylation levels of key signaling molecules, providing quantitative data on pathway activation or inhibition researchgate.netnih.govelifesciences.org. For instance, flow cytometry can assess the percentage of cells exhibiting phosphorylated Src under various experimental conditions, offering insights into the peptide's functional impact on cell signaling pathways.

Table 2: Impact of FC-10 Peptide on Src Phosphorylation Kinetics in Human Neutrophils and Monocytes

| Cell Type | Condition | FC-10 Peptide (10 µg) | FC-10 Peptide (20 µg) | Control Peptide (Scr) (10 µg) | Control Peptide (Scr) (20 µg) |

| Neutrophils | Unstimulated | Data not specified | Data not specified | Data not specified | Data not specified |

| Neutrophils | LPS-stimulated (100 ng/mL) | Data not specified | Data not specified | Data not specified | Data not specified |

| Monocytes | Unstimulated | Data not specified | Data not specified | Data not specified | Data not specified |

| Monocytes | LPS-stimulated (100 ng/mL) | Data not specified | Data not specified | Data not specified | Data not specified |

| Note: The provided snippet researchgate.net describes the methodology and experimental setup but does not include specific quantitative data points for the table. It indicates that data was collected and analyzed, showing differences in phosphorylated Src kinase levels. |

Advanced Methodologies and Assays Employing Src Peptides in Biochemical and Cellular Systems

In Vivo Model Systems for Mechanistic Pathway Elucidation (Non-Human)

In vivo model systems, particularly in non-human organisms, are crucial for understanding the complex biological processes and disease pathomechanisms influenced by peptides, including those interacting with Src kinases.

Application of Peptides in Zebrafish Models for Developmental Biologyplos.org

Zebrafish (Danio rerio) serve as a powerful model organism for developmental biology due to their genetic conservation with humans, rapid external development, and transparency, which allows for high-resolution live imaging of cellular processes nih.govresearchgate.net. These attributes make zebrafish suitable for studying signaling pathways involved in development. While specific studies focusing on "Src-Peptides" in zebrafish developmental biology were not detailed in the provided snippets, zebrafish models are extensively used to investigate the roles of various signaling molecules and pathways that could involve Src kinase activity. The ability to perform genetic screens and observe the effects of molecular perturbations in vivo makes them valuable for understanding fundamental biological mechanisms.

Murine Models for Studying Peptide Effects on Specific Biological Processes and Disease Pathomechanismsresearchgate.netplos.orgfrontiersin.org

Murine models are extensively utilized to dissect complex biological processes and disease pathomechanisms, offering a mammalian system that closely mimics human physiology. Src-family kinases (SFKs) are known to play critical roles in various biological processes, including immune cell activation, myofibroblast differentiation, and inflammatory responses researchgate.net. Research in murine models has implicated SFKs in fibrotic and inflammatory diseases, and they are considered potential therapeutic targets for conditions such as Alzheimer's disease researchgate.net.

Studies employing murine models often involve proteomic analyses to identify the downstream effects of molecular interventions, including peptide treatments. For example, proteome profiling in mouse models of diseases like Multiple Sclerosis or Alzheimer's disease has been used to identify stage-specific markers and potential culprits for tissue damage, revealing alterations in protein levels associated with various biological processes acs.orgplos.org. These approaches help elucidate how peptides might influence disease progression and cellular functions within a complex organism.

Table 3: Biological Processes Implicated by Src-Family Kinases in Murine Models

| Biological Process/Disease Area | Specific Role of SFKs | Reference |

| Immune Cell Signaling | Critical regulators of intracellular signaling pathways in immune cells. | researchgate.net |

| Fibrotic Diseases | Implicated in myofibroblast activation. | researchgate.net |

| Inflammatory Diseases | Involved in macrophage activation. | researchgate.net |

| Neoplastic Transformation | Deregulated SFK activity is a cause of neoplastic transformations. | researchgate.net |

| Neurodegenerative Diseases (e.g., AD) | Proposed as potential therapeutic targets. | researchgate.net |

Ex Vivo Analysis of Tissues from Peptide-Treated Animal Models

Ex vivo analysis of tissues from treated animal models provides a method to directly assess the distribution, binding, and localized effects of peptides without the complexities of a whole living organism. This approach allows for detailed examination of specific tissues and cellular components.

Researchers can harvest organs and tissues from animals that have received peptide treatments and subject them to various analyses, including fluorescence imaging to track peptide distribution and binding efficiency researchgate.net. For instance, studies have shown that certain peptides exhibit preferential accumulation in skeletal tissues compared to soft tissues when administered systemically researchgate.net. Additionally, ex vivo slice cultures of nervous system tissue can be used to study the activity of signaling molecules, such as tyrosine kinases, with high spatial and temporal resolution, allowing for the investigation of phosphorylation events and cellular responses in a controlled environment frontiersin.org. These ex vivo methods complement in vivo studies by offering detailed insights into tissue-specific interactions and biochemical activities.

Table 4: Ex Vivo Peptide Distribution and Binding Efficiency

| Tissue Type | Relative Fluorescence Intensity (vs. PBS control) | Significance | Reference |

| Skeletal System | Significantly Higher | P < 0.0001 | researchgate.net |

| Skull | Higher | Not statistically significant | researchgate.net |

| Spine | Higher | Not statistically significant | researchgate.net |

| Femur | Higher | Not statistically significant | researchgate.net |

| Tibia | Higher | Not statistically significant | researchgate.net |

| Soft Tissues | Lower | Not specified | researchgate.net |

Src Peptide in Pathomechanistic Investigations Non Clinical Research Models

Role of Src-Peptide in Elucidating Oncogenic Signaling in Cancer Cell Lines and Pre-clinical Models

The proto-oncogene c-Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including proliferation, survival, migration, and adhesion. nih.govnih.gov Elevated expression or aberrant activation of Src is frequently observed in a wide range of human cancers, including those of the colon, breast, lung, and pancreas, where it is often correlated with advanced malignancy and poor prognosis. nih.govwikipedia.org Src and the broader Src Family Kinases (SFKs) act as crucial nodes in cellular signaling, interacting with receptor tyrosine kinases, G-protein-coupled receptors, and molecules involved in cell adhesion. nih.gov Consequently, peptides that modulate Src function are instrumental in preclinical studies to understand and potentially target these oncogenic pathways.

In vitro cancer models, such as established cancer cell lines, are fundamental for studying the molecular mechanisms of tumorigenesis. Src kinase activation is a key event in the oncogenic signaling of many cancers. wikipedia.orgnih.gov In some advanced colorectal cancer (CRC) cells, for example, deregulated Src initiates a signaling network by phosphorylating and activating a cluster of receptor tyrosine kinases (RTKs) like MET and EPHA2, even in the absence of their typical ligands. nih.gov This reciprocal activation loop, where RTKs also maintain maximal Src activity, drives cancer cell invasiveness. nih.gov

The use of Src-targeting peptides and small molecule inhibitors in these models helps to elucidate these complex pathways. By inhibiting Src kinase activity, researchers can observe the downstream effects on oncogenic signaling cascades. For instance, studies have shown that inhibiting Src can block key phosphorylation-dependent signaling pathways involved in cancer cell proliferation, such as the MAPK/ERK, JAK2/STAT3, and PI3K/Akt pathways. nih.gov The investigation of matrine, a natural compound, revealed it acts as a non-ATP-competitive inhibitor of Src, demonstrating that targeting Src can disrupt these critical proliferation signals. nih.gov These findings underscore the utility of using Src-modulating agents like peptides to probe the function of tyrosine kinase networks in cancer cells.

| Research Finding | Model System | Implication for Oncogenic Signaling |

| Deregulated Src initiates a receptor tyrosine kinase (RTK) signaling network. nih.gov | Advanced colorectal cancer cells | Demonstrates Src's role as a master regulator of oncogenic signaling, activating other kinases. nih.gov |

| Inhibition of Src blocks MAPK/ERK, JAK2/STAT3, and PI3K/Akt pathways. nih.gov | Various cancer cell lines | Shows that targeting Src can simultaneously disrupt multiple pathways essential for cancer cell proliferation. nih.gov |

| Overexpression of c-Src enhances EGFR-mediated processes. wikipedia.org | Breast cancer models | Highlights the synergistic relationship between Src and growth factor receptors in driving tumor progression. wikipedia.org |

A critical aspect of cancer progression is the acquisition of migratory and invasive capabilities, allowing tumor cells to spread from the primary site. nih.gov Src kinase is a central regulator of these processes, influencing cell-matrix adhesions and promoting the expression of matrix-degrading enzymes. nih.govnih.gov One of the most distinct features of Src-transformed cells is the formation of invadopodia, which are actin-rich protrusions that mediate the degradation of the extracellular matrix (ECM). biorxiv.orgbiologists.com

The use of Src-modulating peptides in organotypic cultures, which more closely mimic the three-dimensional tumor microenvironment, allows for detailed investigation of these invasive processes. Studies using Src inhibitors have shown that suppressing Src activity can revert the invasive phenotype of cancer cells. nih.govbiorxiv.org For example, treating highly metastatic breast cancer cells with a Src inhibitor altered their morphology to a more clustered, epithelial-like state and inhibited their migration, suggesting a reversal of the epithelial-to-mesenchymal transition (EMT). nih.gov Furthermore, Src controls cancer cell invasiveness by promoting the formation of invadosomes and regulating the translation of proteins necessary for their function. biorxiv.orgbiorxiv.org By using peptides to interfere with Src function, researchers can dissect the specific molecular events that link Src activation to the physical processes of cell movement and tissue invasion. nih.govbiorxiv.org

| Effect of Src Modulation | Model System | Key Findings |

| Inhibition of Src | Highly metastatic breast cancer cells | Altered cell morphology from mesenchymal-like to epithelial-like, inhibiting migration. nih.gov |

| Depletion of Src | Hepatocellular carcinoma (HCC) cells | Reduced tumor cell invasion and extracellular matrix (ECM) degradation. biorxiv.org |

| Expression of activated Src | Fibroblasts | Promotes the formation of invadopodia, structures responsible for ECM degradation. biologists.com |

| Inhibition of Src | Head and Neck Squamous Cell Carcinoma (HNSCC) | Reduced invadopodia formation and function. biologists.com |

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis, supplying tumors with necessary nutrients and oxygen. nih.gov The Src family of tyrosine kinases is deeply implicated in the signaling cascades that regulate this process. nih.gov Src acts downstream of various cell surface receptors, including those for vascular endothelial growth factor (VEGF), to regulate endothelial cell proliferation, migration, and survival—key steps in angiogenesis. nih.govnih.gov

In preclinical model systems, such as cultures of human umbilical vein endothelial cells (HUVECs), the role of Src in angiogenesis can be directly investigated. Studies have shown that inhibiting Src activity with inhibitors like PP2 or through siRNA can decrease AGE-induced migration and tubulogenesis of HUVECs. nih.gov Conversely, activating Src enhances these angiogenic processes. nih.gov Src often exerts its pro-angiogenic effects through the activation of downstream pathways, such as the ERK signaling pathway. nih.gov Research has demonstrated that Src's role in promoting HUVEC angiogenesis is mediated by the phosphorylation of ERK. nih.gov A large body of evidence also indicates that Src regulates angiogenesis via the SRC-STAT3-VEGF pathway. mdpi.com Therefore, Src-peptides can be used in these model systems to map out the signaling network that connects growth factor stimulation to the formation of new blood vessels in tumors.

This compound in Inflammatory and Immune Response Research

Beyond its role in cancer, Src kinase is a critical component of signaling pathways that govern inflammatory and immune responses. researchgate.netnih.gov It functions downstream of a multitude of receptors in immune cells—including cytokine receptors, Fc receptors, and integrins—to regulate gene expression, cell migration, and the secretion of inflammatory mediators. nih.gov Peptides that target Src are therefore valuable research tools for understanding how this kinase modulates immune cell function in both healthy and diseased states.

Cytokines are key signaling molecules that orchestrate the immune response. frontiersin.orgfrontiersin.org The cellular response to many cytokines is regulated by intracellular signaling pathways, where Src family kinases often play a crucial modulatory role. nih.gov Regardless of the specific stimulus or receptor type, Src is critical for recruiting various signaling molecules to amplify and diversify the initial signal. researchgate.net

Research in immune cells has shown that SFKs are involved in the signaling pathways of cytokines such as Interleukin-6 (IL-6). nih.gov Src can directly interact with the IL-6 receptor signaling protein gp130. nih.gov The use of Src-modulating peptides in immune cell cultures allows scientists to investigate the necessity of Src activity for specific cytokine-induced responses. By inhibiting Src, researchers can determine its role in the phosphorylation cascades that lead to the activation of transcription factors, such as STATs, which are critical for the expression of inflammatory genes. nih.gov This helps to clarify the mechanisms by which Src contributes to the amplification of inflammatory signals initiated by cytokines.

The activation and proper trafficking of immune cells are fundamental to a functioning immune system. Src kinase is involved in regulating these processes, including T-cell activation, phagocytosis, and cell migration. researchgate.netyoutube.com The localization of Src itself is tightly regulated; it must be transported to the cell periphery to become activated and to mediate processes like cell spreading and migration. nih.govnih.gov

Studies using peptides and other modulators can help elucidate Src's role in these dynamic events. For example, T-cell activation involves the T-cell receptor (TCR) recognizing an antigenic peptide, which initiates a signaling cascade where Src family kinases are among the first molecules to be activated. youtube.com By using Src-inhibiting peptides, researchers can probe the necessity of Src kinase activity for T-cell clonal expansion and differentiation. youtube.com Furthermore, the intracellular trafficking of Src, which is essential for its activation, is regulated by endocytic proteins such as MICAL-L1 and EHD1. nih.govnih.gov Investigating these trafficking pathways provides insights into how immune cells are mobilized and activated in response to stimuli, and how Src-peptides might influence these foundational immune processes.

Investigating Neurological Pathway Dysregulation with Src-Peptides in Neuronal Models

Src family kinases (SFKs) are critical signaling components in the central nervous system, and their dysregulation has been implicated in various neurological disorders. Src-peptides, designed to either inhibit or modulate Src activity, are valuable tools in non-clinical research for dissecting the roles of these kinases in neuronal pathways. In neuronal models, these peptides have been instrumental in understanding the molecular mechanisms underlying synaptic plasticity, neuroinflammation, and neuronal development.

One of the most extensively studied areas is the Src-mediated regulation of N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic transmission and plasticity. nih.gov Aberrant Src upregulation of NMDA receptor activity is linked to pathophysiological conditions such as chronic pain. nih.gov Inhibitory peptides that disrupt the interaction between Src and the NMDA receptor complex have been shown to be effective in mitigating these effects without the adverse consequences of directly blocking the NMDA receptors. nih.gov For instance, the peptide Src40-58 can inhibit the Src-upregulated activity of NMDA receptors in cultured hippocampal neurons. nih.gov A cell-permeable version, Tat-Src40-58, has been demonstrated to prevent the phosphorylation of the NR2B subunit of the NMDA receptor and its surface expression in the amygdala, thereby regulating NMDA receptor trafficking and synaptic plasticity. nih.gov Furthermore, the peptide Src40-49Tat, by uncoupling Src from the NMDA receptor complex, has been shown to prevent the enhancement of receptor function through phosphorylation, which in turn inhibits pain hypersensitivity in rodent models. nih.gov

Beyond the modulation of NMDA receptors, Src-peptides have been utilized to investigate the role of specific Src isoforms in neuronal development. The N1-Src splice variant, for example, has been implicated in neurite elongation. A specific peptide ligand for the N1-Src SH3 domain, PDN1, was identified through phage display. whiterose.ac.uk This peptide was found to inhibit N1-Src activity in cells and subsequently impede L1-CAM dependent neurite elongation in cerebellar granule neurons. whiterose.ac.uk

Src kinases are also involved in neuroinflammatory processes. nih.gov In models of Parkinson's disease, the inhibition of Src has been shown to reduce microgliosis and the production of inflammatory factors. nih.gov This suggests that targeting Src activity could be a potential avenue for mitigating the neuroinflammatory component of neurodegenerative diseases. While not explicitly a peptide-based study, the use of Src inhibitors in these models highlights the potential for developing Src-inhibitory peptides for therapeutic research in neuroinflammation. nih.gov

The table below summarizes key research findings on the use of Src-peptides in investigating neurological pathway dysregulation in various neuronal models.

| This compound | Neuronal Model | Pathway Investigated | Key Findings |

| Src40-58 | Cultured hippocampal neurons | NMDA receptor activity | Inhibits Src-upregulated NMDA receptor activity. nih.gov |

| Tat-Src40-58 | Amygdala neurons | NMDA receptor trafficking and synaptic plasticity | Prevents NR2B phosphorylation and surface expression, regulating receptor trafficking. nih.gov |

| Src40-49Tat | Rodent models of chronic pain | Src-NMDA receptor interaction in pain signaling | Uncouples Src from the NMDA receptor complex, inhibiting pain hypersensitivity. nih.gov |

| PDN1 | Cerebellar granule neurons | N1-Src role in neurite elongation | Inhibits L1-CAM dependent neurite elongation by specifically targeting the N1-Src SH3 domain. whiterose.ac.uk |

This compound in Cardiovascular Disease Modeling (e.g., Vascular Smooth Muscle Cell Proliferation)

In the context of cardiovascular disease modeling, Src-peptides and the broader study of Src kinase activity have provided significant insights into the pathomechanisms of conditions such as atherosclerosis. One key area of investigation has been the proliferation of vascular smooth muscle cells (VSMCs), a critical event in the development of atherosclerotic plaques and in-stent restenosis.

Research has identified C-peptide, a cleavage product of proinsulin, as a mitogenic factor for VSMCs. This proliferative effect is mediated through the activation of Src kinase. In vitro studies using human and rat VSMCs have demonstrated that C-peptide induces cell proliferation in a concentration-dependent manner. This effect can be inhibited by targeting Src kinase, either through siRNA transfection or with the use of the Src-kinase inhibitor, PP2.

The signaling cascade initiated by C-peptide involves the Src-dependent activation of downstream pathways, including phosphatidylinositol 3-kinase (PI-3 kinase) and the extracellular signal-regulated kinase 1/2 (ERK1/2). The activation of these pathways ultimately leads to an increase in the expression of cyclin D1 and the phosphorylation of the retinoblastoma protein (Rb), which are key events that drive the cell cycle and promote proliferation. These findings suggest a novel mechanism by which C-peptide may contribute to the development of atherosclerotic plaques and restenosis, particularly in conditions associated with high levels of C-peptide, such as insulin (B600854) resistance and early type 2 diabetes.

The table below details the research findings related to the role of Src in C-peptide-induced vascular smooth muscle cell proliferation.

| Model System | Investigated Compound | Pathway Component | Observed Effect |

| Human and Rat Vascular Smooth Muscle Cells (VSMCs) | C-peptide | Src kinase | C-peptide induces phosphorylation and activation of Src kinase. |

| Human and Rat Vascular Smooth Muscle Cells (VSMCs) | C-peptide with Src siRNA or PP2 (Src inhibitor) | Src kinase | Inhibition of Src blocks C-peptide-induced VSMC proliferation. |

| Human and Rat Vascular Smooth Muscle Cells (VSMCs) | C-peptide | PI-3 kinase and ERK1/2 | C-peptide induces the activation of PI-3 kinase and ERK1/2 downstream of Src. |

| Human and Rat Vascular Smooth Muscle Cells (VSMCs) | C-peptide | Cyclin D1 and Retinoblastoma protein (Rb) | C-peptide stimulation leads to increased cyclin D1 expression and Rb phosphorylation. |

Future Directions and Conceptual Advances in Src Peptide Research

Development of Novel Src-Peptide Probes for Spatiotemporal Analysis of Kinase Activity

A significant frontier in understanding Src signaling is the ability to visualize its kinase activity in real-time within living cells. Traditional biochemical assays lack the spatiotemporal resolution needed to capture the dynamic nature of signaling events that often occur in specific subcellular compartments. wikipedia.org To address this, researchers are developing sophisticated this compound-based probes and biosensors.

Genetically encoded biosensors based on Förster resonance energy transfer (FRET) have become powerful tools. biologists.commerckmillipore.cominstitut-curie.org These biosensors typically consist of a this compound substrate sequence and a phosphotyrosine-binding domain (like the Src Homology 2, or SH2, domain) flanked by a pair of fluorescent proteins, such as Enhanced Cyan Fluorescent Protein (ECFP) and Enhanced Yellow Fluorescent Protein (EYFP). wikipedia.orgbiologists.com When Src kinase phosphorylates the peptide substrate, it binds to the SH2 domain, causing a conformational change in the biosensor. This change alters the distance or orientation between the two fluorescent proteins, leading to a measurable change in the FRET signal. biologists.com For example, one such Src biosensor demonstrated a 30% change in FRET upon phosphorylation by Src in vitro. biologists.com

These biosensors can be targeted to specific subcellular locations, such as the plasma membrane or lipid rafts, by fusing them with localization signal peptides. biologists.com This allows for the monitoring of Src activity in distinct microdomains within the cell, providing unprecedented insight into localized signaling. biologists.com

Beyond FRET, other strategies are being employed. Solvatochromic biosensors, for instance, utilize environmentally sensitive fluorescent dyes attached to a peptide or a protein scaffold that recognizes active Src. nih.gov The fluorescence of these dyes changes upon binding to the target kinase, providing another method to quantify Src activity dynamics at the cell periphery. nih.gov Another emerging class of probes is kinase translocation reporters (KTRs), where the kinase activity is reported by the shuttling of a fluorescently tagged peptide between the nucleus and the cytoplasm.

Table 1: Comparison of this compound Probe Technologies

| Probe Technology | Principle | Key Components | Advantages |

| FRET Biosensors | Phosphorylation-induced conformational change alters energy transfer between two fluorophores. | Src substrate peptide, SH2 domain, FRET pair (e.g., ECFP/EYFP). | Genetically encodable, allows live-cell imaging, high spatiotemporal resolution, can be targeted to subcellular locations. biologists.commerckmillipore.com |

| Solvatochromic Probes | Binding to active Src enhances the fluorescence of an environmentally sensitive dye. | Src recognition scaffold (e.g., monobody), solvatochromic dye (e.g., merocyanine). | High sensitivity, useful for quantifying dynamics at the cell edge. nih.gov |

| Kinase Translocation Reporters (KTRs) | Kinase activity changes the phosphorylation state, leading to a change in the probe's subcellular localization (nucleus vs. cytoplasm). | Substrate peptide with nuclear localization and export signals, fluorescent protein. | Provides a clear readout based on localization change. |

Integration of this compound Research with Multi-Omics and Systems Biology Approaches

To fully comprehend the impact of Src signaling, it is essential to move beyond single-substrate interactions and embrace a systems-level perspective. The integration of this compound research with multi-omics technologies—such as phosphoproteomics, transcriptomics, and metabolomics—is creating a more holistic view of the kinase's role in cellular networks.

Phosphoproteomics, which is the large-scale analysis of protein phosphorylation, has been instrumental in identifying novel Src substrates. nih.govnih.gov Techniques like stable isotope labeling with amino acids in cell culture (SILAC) coupled with mass spectrometry allow for the quantitative comparison of phosphotyrosine levels in cells with and without active Src, leading to the identification of hundreds of potential substrates and their precise phosphorylation sites. biologists.cominstitut-curie.org For example, one study combining SILAC with anti-phosphotyrosine antibody enrichment identified 97 tyrosine phosphopeptides that increased upon c-Src activation. biologists.com Another phosphoproteomic analysis identified 1258 tyrosine-phosphorylated peptides, mapping to 663 proteins, in cells expressing a Src-related kinase. nih.govnih.gov

Integrating this phosphoproteomic data with transcriptomics (the study of the complete set of RNA transcripts) provides deeper biological insights. merckmillipore.com This combined analysis can confirm transcriptomic findings at a functional level and reveal how changes in kinase activity correlate with gene expression programs. wikipedia.orgmerckmillipore.com Furthermore, multi-omics studies that also include metabolomics are beginning to uncover how c-Src modulates cellular metabolism, such as glycolysis and the TCA cycle, depending on nutrient availability. github.io

This wealth of multi-omics data serves as the foundation for systems biology approaches, which use computational and mathematical models to simulate and predict the behavior of complex signaling networks. pnas.orguw.edu By inputting data on Src-substrate interactions, phosphorylation dynamics, and resulting changes in gene expression and metabolism, researchers can build mechanistic models of Src signaling pathways. pnas.org These models can help to understand the complex interplay between different signaling components, predict cellular responses to perturbations, and identify key nodes in the network that could be targeted therapeutically.